(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol
Description
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methylamino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-10(2)13(9-15)14-8-11-4-6-12(16-3)7-5-11/h4-7,10,13-15H,8-9H2,1-3H3/t13-/m1/s1 |
InChI Key |
HWHMWXAXIFUCRV-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Proline-Mediated Asymmetric Three-Component Mannich Reaction
- Reactants: Two different aldehydes (e.g., benzaldehyde and propanal) and p-anisidine (4-methoxyaniline).
- Catalyst: L-Proline (5–10 mol%).
- Solvent: N-methylpyrrolidone (NMP).
- Conditions: Stirring at room temperature for 2 hours, followed by addition of the second aldehyde at −20 °C and stirring for 20 hours.
- Outcome: Formation of a chiral β-amino aldehyde intermediate with excellent enantiomeric purity (up to 98% ee).
This reaction proceeds via an imine intermediate formed from the aldehyde and the amine, followed by nucleophilic addition of the second aldehyde under proline catalysis.
Nucleophilic Addition to β-Amino Aldehyde
- Nucleophiles: Organometallic reagents such as methyl lithium (MeLi), methylmagnesium iodide (MeMgI), or organocopper reagents (e.g., Me2CuLi).
- Solvent: Typically diethyl ether or tetrahydrofuran (THF).
- Temperature: Low temperatures (−78 °C to −20 °C) to control stereoselectivity.
- Procedure: The freshly prepared β-amino aldehyde is reacted with the organometallic nucleophile to yield a β-amino secondary alcohol.
Selectivity: Different organometallic reagents influence the diastereomeric outcome:
| Entry | Reagent | Yield (%) | Syn:Anti Ratio |
|---|---|---|---|
| 1 | MeMgI | 30 | 50:50 |
| 2 | MeLi | 52 | 33:67 |
| 4 | Me2CuLi | 83 | 25:75 (anti favored) |
| 7 | Me3ZnLi | 82 | 83:17 (syn favored) |
Table 1: Effect of organometallic reagent on diastereoselectivity during nucleophilic addition to β-amino aldehyde.
Oxidation of β-Amino Alcohol to β-Amino Ketone
- Oxidizing Agent: Sulfur trioxide-pyridine complex (SO3·pyridine).
- Solvent: Dichloromethane (CH2Cl2).
- Temperature: 0 °C.
- Reaction Time: 30 minutes.
- Yield: High yields (up to 94%) of β-amino ketones.
This oxidation step converts the secondary alcohol to a ketone, setting the stage for stereoselective reduction.
Diastereoselective Reduction of β-Amino Ketone
- Reducing Agents:
- Lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)3] for anti-selective reduction.
- Catecholborane for syn-selective reduction.
- Solvent: THF.
- Temperature: −78 °C for LiAlH(O-t-Bu)3; 0 °C for catecholborane.
- Reaction Time: 0.5 to 3 hours.
- Outcome: Excellent diastereoselectivity and yields.
| Entry | Reducing Agent | Yield (%) | Syn:Anti Ratio |
|---|---|---|---|
| 1 | LiAlH(O-t-Bu)3 | Quant. | 14:86 (anti) |
| 6 | Catecholborane | 90 | 98:2 (syn) |
Table 2: Diastereoselective reduction of β-amino ketone 3b.
- LiAlH(O-t-Bu)3 reduction proceeds via intramolecular hydride transfer favoring the anti isomer.
- Catecholborane reduction follows a six-membered chelation transition state favoring the syn isomer.
Representative Experimental Procedure
Synthesis of (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol (syn isomer):
- Mix benzaldehyde and p-anisidine in NMP with L-proline catalyst at room temperature.
- Add propanal at −20 °C and stir for 20 hours.
- Extract the β-amino aldehyde intermediate.
- Prepare Me2CuLi in Et2O at −20 °C.
- Add β-amino aldehyde solution to Me2CuLi at −78 °C and stir for 3 hours.
- Work-up and purify by thin-layer chromatography to isolate the β-amino alcohol in 83% yield.
Application: Formal Total Synthesis of Nikkomycin N-Terminal Amino Acid
The described synthetic approach was successfully applied to the formal total synthesis of the N-terminal amino acid moiety of nikkomycins B and BX, which contain the chiral β-amino secondary alcohol motif similar to (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol.
Key points include:
- Use of 4-tert-butyldimethylsiloxyaniline as the amine source for easier deprotection.
- Addition of pyridine to improve enantioselectivity in the Mannich reaction.
- Sequential oxidation and reduction steps to establish three contiguous stereocenters with high stereocontrol.
- Final transformations to install sensitive functional groups while preserving stereochemistry.
Summary Table of Key Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mannich Reaction | Aldehydes, p-anisidine, L-proline, NMP, rt | ~90 | High ee (up to 98%) |
| Nucleophilic Addition | Me2CuLi or Me3ZnLi, Et2O, −78 °C to −20 °C | 30–83 | Diastereoselectivity depends on reagent |
| Oxidation | SO3·pyridine, CH2Cl2, 0 °C | 83–94 | Converts alcohol to ketone |
| Diastereoselective Reduction | LiAlH(O-t-Bu)3 (anti) or catecholborane (syn) | Quant/90 | Excellent diastereoselectivity |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents under anhydrous conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like ether or THF.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to its functional groups, such as hydroxyl and amino groups, which can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogs in Amino Alcohol Derivatives
(S)-2-Amino-4-phenylbutan-1-ol (Compound 12, )
- Structure : Lacks the methoxy group; phenyl substituent instead of 4-methoxyphenyl.
- Properties: Lower molecular weight (C₁₀H₁₅NO, ~165.2 g/mol). The absence of methoxy reduces lipophilicity (logP ~1.2 vs. ~2.0 for the target compound).
- Synthesis : Prepared via reductive amination in 92% yield, similar to the target compound’s synthetic route .
(S)-2-Amino-3-methylbutan-1-ol (Compound 13, )
- Properties: Simplified structure (C₅H₁₃NO, ~119.2 g/mol) with higher water solubility. Used as a building block for β-adrenergic agonists.
Formoterol-Related Compounds ()
Formoterol derivatives share the 4-methoxyphenyl motif but include additional pharmacophore elements (e.g., catechol-like rings):
Key Insight : The target compound lacks the 3,4-dihydroxyphenyl "catechol" moiety critical for β-adrenergic receptor binding, suggesting divergent therapeutic applications .
Branched Alkylamino Analogs ()
(2S)-2-{[(2R)-2-Amino-3-methylbutyl]amino}-3-methylbutan-1-ol
- Structure: Branched aliphatic amino substituent.
- Properties : C₁₀H₂₄N₂O (188.3 g/mol); higher nitrogen content but lower steric bulk compared to the target’s aromatic group.
Halogenated Pyridine Derivatives ()
(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol Hydrochloride
- Structure : Pyridine ring with bromine vs. methoxyphenyl.
- Properties : C₁₀H₁₆BrClN₂O (295.6 g/mol); electronegative bromine and pyridine enhance polarity.
- Stability : Halogenation increases metabolic resistance compared to the target’s methoxy group .
Chlorinated Methoxyphenyl Analogs ()
(2S)-4-(4-Chloro-3-methoxyphenyl)butan-2-ol
- Structure : Chlorine substituent on the aromatic ring; different backbone (butan-2-ol).
- Properties: C₁₁H₁₅ClO₂ (214.7 g/mol); chlorine increases molecular weight but reduces basicity vs. the target’s amino group .
Biological Activity
(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol, commonly referred to as a derivative of the amino alcohol class, has garnered attention for its potential biological activities. This compound, with the CAS number 1240568-42-6, is characterized by its unique structure that includes a methoxyphenyl group and an amino alcohol moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.
The molecular formula of (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol is , with a molecular weight of 259.78 g/mol. The compound can be represented by the following structural formula:
Research indicates that compounds similar to (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The presence of the amino alcohol group can interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The methoxyphenyl moiety may allow for interaction with specific receptors, influencing cellular signaling pathways.
Neuroprotective Effects
Given its structure, there is speculation regarding the neuroprotective effects of (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol. Compounds with similar functional groups have been studied for their ability to enhance neuronal survival and cognitive function, particularly in models of neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Q & A
Q. How do the structural features of (2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol influence its solubility and reactivity?
Methodological Answer: The compound’s structure includes a hydroxyl (-OH) group, a branched 3-methylbutanol chain, and a 4-methoxyphenylmethylamine group. These features dictate its polarity, hydrogen-bonding capacity, and steric effects.
- Solubility : The hydroxyl and amine groups enhance water solubility compared to non-polar analogs (e.g., 4-methoxyphenethylamine lacks a hydroxyl group, reducing aqueous solubility) .
- Reactivity : The secondary amine enables nucleophilic substitution or Schiff base formation, while the methoxy group on the phenyl ring influences electron-donating effects, altering reaction kinetics in electrophilic aromatic substitution .
Q. Comparison of Structural Analogs
| Compound | Key Structural Differences | Impact on Properties |
|---|---|---|
| (2S)-2-amino-4-phenylbutan-1-ol | Lacks methoxy group | Reduced electron-donating effects |
| 4-Methoxyphenethylamine | No hydroxyl group | Lower polarity, reduced solubility |
| (1S)-1-(2-Methoxyphenyl) derivative | Methoxy at 2-position | Altered steric/electronic effects |
| Data derived from comparative studies |
Q. How does the chiral center in this compound affect its biological interactions?
Methodological Answer: The (2S) configuration creates enantioselectivity in binding to biological targets. For example:
- Enzyme Interactions : The chiral amine forms hydrogen bonds with asymmetric active sites (e.g., in oxidoreductases or transferases), as seen in analogs like (2S)-2-amino-4-phenylbutan-1-ol .
- Pharmacological Profiling : Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers and assess their individual activities. Circular dichroism (CD) spectroscopy can confirm optical purity .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis of this compound?
Methodological Answer: Key synthetic routes include:
- Reductive Amination : Reduce 2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-one using NaBH4 or LiAlH4. LiAlH4 provides higher yields but requires anhydrous conditions .
- Biocatalysis : Engineered ketoreductases or transaminases achieve >99% enantiomeric excess (ee) under mild conditions, minimizing racemization .
- Purification : Crystallization in polar solvents (e.g., ethanol/water) enhances purity. Monitor via NMR (e.g., splitting of CH3 signals in diastereomers) .
Q. Synthetic Route Comparison
| Method | Yield (%) | ee (%) | Key Challenges |
|---|---|---|---|
| NaBH4 Reduction | 65–75 | 85–90 | Moderate enantioselectivity |
| Biocatalytic Process | 80–90 | >99 | Enzyme cost, scalability |
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Methodological Answer: Discrepancies often arise from variability in experimental design:
- Sample Purity : Validate compound purity via LC-MS and elemental analysis. Impurities like positional isomers (e.g., 2-methoxy vs. 4-methoxy derivatives) may skew results .
- Assay Conditions : Standardize cell-based assays (e.g., pH, temperature, solvent concentration). For example, organic solvent residues (e.g., DMSO) >0.1% can inhibit receptor binding .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., ANOVA for batch effects) .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme modulation?
Methodological Answer:
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) to targets like G-protein-coupled receptors .
- Kinetic Analysis : Monitor enzyme inhibition via spectrophotometric assays (e.g., NADH oxidation for dehydrogenases). Compare IC50 values with structural analogs to identify critical functional groups .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions between the methoxyphenyl group and hydrophobic enzyme pockets .
Q. How do structural modifications impact the compound’s metabolic stability?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. The hydroxyl group may undergo glucuronidation, while the methoxy group resists demethylation better than chloro analogs .
- Isotope Labeling : Use deuterated analogs to track metabolic pathways. For example, deuterium at the benzylic position slows CYP450-mediated oxidation .
Q. Table 2: Biological Activity Comparison
| Assay | IC50 (µM) | Analog (IC50) |
|---|---|---|
| Enzyme Inhibition | 12.3 | 4-Chloro analog (8.7 µM) |
| Receptor Binding | 45.6 | Non-chiral analog (>100 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
